2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of benzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazinone, while reduction could produce benzylpiperazine derivatives.
Scientific Research Applications
2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: A similar compound with a simpler structure, lacking the benzyl group.
1-Benzylpiperazine: Another related compound, differing in the position of the hydroxyl group.
Uniqueness
2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both the benzyl group and the hydroxyl group, which confer specific chemical properties and potential biological activities. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
Properties
Molecular Formula |
C13H21ClN2O |
---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-(1-benzylpiperazin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H |
InChI Key |
GMDXQOKIQBNKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.